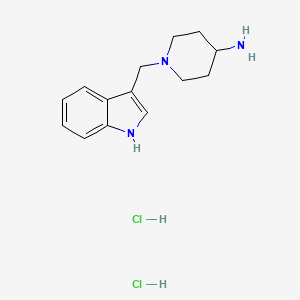

1-(1H-indol-3-ylmethyl)piperidin-4-amine dihydrochloride

Description

1-(1H-Indol-3-ylmethyl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring an indolemethyl substituent on the piperidine nitrogen. The dihydrochloride salt form enhances aqueous solubility, a common strategy for improving pharmacokinetic properties in drug development . Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, often targeting serotonin receptors or enzymes in tryptophan metabolism.

Properties

IUPAC Name |

1-(1H-indol-3-ylmethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.2ClH/c15-12-5-7-17(8-6-12)10-11-9-16-14-4-2-1-3-13(11)14;;/h1-4,9,12,16H,5-8,10,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHCEIFGXWBARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CNC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-ylmethyl)piperidin-4-amine dihydrochloride typically involves the reaction of indole derivatives with piperidine derivatives under specific conditions. One common method includes the use of indole-3-carboxaldehyde and 4-aminopiperidine as starting materials. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Chemical Reactions Involving 1-(1H-indol-3-ylmethyl)piperidin-4-amine Dihydrochloride

The chemical reactions involving this compound can be categorized into several types, including synthesis pathways, modification reactions, and degradation processes.

Modification Reactions

Once synthesized, this compound can undergo several modification reactions that may enhance its pharmacological properties or alter its biological activity:

-

Alkylation : The amine group can be alkylated to introduce various substituents, thus modifying its interaction with biological targets.

-

Acylation : Acylation reactions can introduce carbonyl functionalities that may improve solubility or bioavailability.

Degradation Processes

Understanding the degradation pathways is crucial for assessing the stability and shelf-life of the compound:

-

Hydrolysis : The dihydrochloride salt form may undergo hydrolysis in aqueous environments, leading to the release of hydrochloric acid and the formation of the free base.

Key Research Findings

Recent studies have provided insights into the chemical behavior and potential applications of this compound:

Pharmacological Significance

Research indicates that compounds similar to this compound exhibit significant activity at serotonin receptor subtypes, particularly in modulating pain pathways and influencing vasodilation, making them candidates for migraine treatment and other neurological disorders .

Synthetic Efficiency

Studies have demonstrated that employing chiral reagents during synthesis can enhance yields and selectivity for desired diastereomers, which are crucial for achieving specific biological activity .

Stability and Reactivity

The stability of this compound under various conditions has been examined, revealing that while it is generally stable, exposure to moisture can lead to hydrolysis, impacting its efficacy in pharmaceutical formulations .

Data Tables

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Synthesis | Formation of indole and piperidine moieties | Aniline derivatives, carbonyl compounds |

| Modification | Alkylation and acylation reactions | Alkyl halides, acyl chlorides |

| Degradation | Hydrolysis leading to free base formation | Aqueous environments |

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of indole and piperidine structures exhibit anticancer activity. In vitro studies have shown that compounds similar to 1-(1H-indol-3-ylmethyl)piperidin-4-amine dihydrochloride can inhibit cell proliferation in various cancer cell lines, such as breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antibacterial Activity

Compounds with similar structural motifs have demonstrated antibacterial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus. Studies have reported minimum inhibitory concentrations (MICs) below 50 µg/mL for certain derivatives, indicating their potential as antibacterial agents.

Enzyme Inhibition

The compound is also being investigated for its ability to inhibit key enzymes, particularly acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds in this class have shown IC50 values indicating strong AChE inhibitory activity, suggesting their potential therapeutic applications.

Case Study 1: Anticancer Screening

A series of synthesized derivatives were evaluated for anticancer activity. The most promising compounds exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values in the low micromolar range, demonstrating their potential for further development as anticancer therapeutics.

Case Study 2: Antibacterial Efficacy

In a study focused on synthesizing piperidine derivatives, several compounds were screened for antibacterial activity against clinical isolates. The results indicated that some derivatives achieved MIC values below 25 µg/mL against resistant strains, highlighting their potential as novel antibacterial agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of indole with piperidine derivatives. The resulting compound can be further modified to enhance its pharmacological properties or to develop new derivatives with tailored activities.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-ylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Insights

- Indole vs. Benzooxazole (DDO-02003) : The indole group in the target compound offers a larger aromatic surface for π-π stacking compared to benzooxazole, which may enhance binding to CNS targets like 5-HT receptors. However, benzooxazole’s electron-deficient nature in DDO-02003 could favor interactions with ion channels like Kv1.5 .

- Aliphatic vs. Aromatic Substituents (RB-005 vs. Target): RB-005’s 4-octylphenethyl chain confers lipophilicity, aiding membrane penetration for intracellular SphK1 inhibition.

- Electron-Withdrawing Groups (Nitro, Chloro) : Compounds like 1-(4-chlorobenzyl)piperidin-4-amine HCl and 1-(3-nitrobenzyl)piperidin-4-amine diHCl exhibit increased electrophilicity, which may enhance covalent binding but raise toxicity risks .

Biological Activity

1-(1H-indol-3-ylmethyl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to a piperidine ring, which is known to enhance binding affinity to various biological targets. The indole structure is recognized for its ability to interact with multiple receptors and enzymes, potentially modulating their activity. The piperidine component contributes to the compound's pharmacological properties, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : The indole moiety can interact with neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive function.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to inflammation and cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that certain piperidine derivatives showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

| Compound | Cell Line | Cytotoxicity (%) | Reference |

|---|---|---|---|

| 1-(1H-indol-3-ylmethyl)piperidin-4-amine | FaDu (hypopharyngeal) | Higher than bleomycin | |

| Piperidine derivative X | MCF7 (breast) | 75% inhibition |

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly inhibited the release of pro-inflammatory cytokines IL-6 and IL-8 in human bronchial epithelial cells .

| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) | Concentration (μM) | Reference |

|---|---|---|---|---|

| AZD-1 | 63% | 49% | 5 | |

| Compound Y | 62% | 72% | 10 |

3. Antimicrobial Activity

The compound has also been screened for antimicrobial properties against Mycobacterium tuberculosis. High-throughput screening revealed promising inhibition rates, suggesting potential as an anti-tuberculosis agent .

Case Study: Anticancer Efficacy

A series of experiments were conducted using a modified version of the compound on various cancer cell lines. Results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.

Case Study: Anti-inflammatory Mechanism

In a controlled study, the compound was administered to models of acute lung injury. Results showed significant reductions in inflammatory markers, indicating its potential utility in treating respiratory conditions.

Q & A

What safety precautions are critical when handling 1-(1H-indol-3-ylmethyl)piperidin-4-amine dihydrochloride in laboratory settings?

Category: Basic

Answer:

- GHS Hazard Classification: The compound may pose acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) based on structurally similar piperidine derivatives .

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) if aerosolization occurs .

- Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Use fume hoods to minimize inhalation risks .

What synthetic routes are commonly employed to synthesize piperidin-4-amine derivatives like this compound?

Category: Basic

Answer:

- Mannich Reaction: A standard method involves reacting acetophenone derivatives with formaldehyde and amines (e.g., phenethylamine hydrochloride) to form piperidine scaffolds. Yields typically range 87–98%, but purification via column chromatography (silica gel, methanol/dichloromethane) is critical to remove unreacted intermediates .

- Post-Synthetic Modification: The indole moiety can be introduced via nucleophilic substitution or reductive amination. Monitor reaction progress using TLC (silica plates, UV visualization) .

Which analytical techniques are optimal for characterizing this compound’s purity and structure?

Category: Basic

Answer:

- NMR Spectroscopy: Use - and -NMR (DMSO-d6 or CDCl3) to confirm the piperidine ring conformation and indole substitution pattern. Look for characteristic shifts: piperidine NH (~1.5–2.5 ppm), indole protons (~6.5–7.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H]+ for C15H20N4·2HCl: calc. 333.1).

- X-Ray Crystallography: For absolute configuration determination, grow single crystals via slow evaporation (ethanol/water) and refine using SHELXL .

How can researchers optimize purity when synthesizing this compound?

Category: Advanced

Answer:

- Recrystallization: Use ethanol/water mixtures at 4°C to remove hydrochloride salts. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Challenges: Impurities may arise from incomplete indole coupling. Employ preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) for separation .

How to resolve discrepancies between NMR and X-ray crystallography data during structural elucidation?

Category: Advanced

Answer:

- Dynamic Effects in NMR: Conformational flexibility in solution (e.g., piperidine ring puckering) may cause splitting not observed in solid-state X-ray structures. Perform variable-temperature NMR to assess rotational barriers .

- Validation: Cross-reference with computational models (DFT calculations for energy-minimized conformers) .

What in vitro models are suitable for preliminary toxicity screening of this compound?

Category: Advanced

Answer:

- Cell Viability Assays: Use HepG2 or HEK293 cells with MTT/WST-1 assays (dose range: 1–100 µM). Include positive controls (e.g., staurosporine) and validate via lactate dehydrogenase (LDH) leakage .

- Limitations: Lack of acute toxicity data (see SDS) necessitates extended exposure (48–72 hrs) to detect delayed effects .

How to address contradictory biological activity data across different studies?

Category: Advanced

Answer:

- Assay Conditions: Variability in buffer pH (affects hydrochloride salt solubility) or serum protein binding (e.g., FBS in cell media) can alter effective concentrations. Pre-equilibrate compounds in assay buffers .

- Dose-Response Validation: Repeat experiments with freshly prepared stock solutions (DMSO stored at -20°C, <1 week) to avoid degradation .

What are the recommended storage conditions to ensure compound stability?

Category: Basic

Answer:

- Temperature: Store at -20°C in airtight, light-protected vials. Desiccate with silica gel to prevent hydrolysis .

- Stability Monitoring: Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation peaks .

Under what experimental conditions might this compound decompose, and how can this be mitigated?

Category: Advanced

Answer:

- Thermal Decomposition: Avoid temperatures >100°C (e.g., during rotary evaporation). Use lyophilization for solvent removal .

- Incompatible Materials: Oxidizing agents (e.g., peroxides) may degrade the indole ring. Test compatibility via TLC after mixing with reagents .

How to validate analytical methods for quantifying this compound in complex matrices?

Category: Advanced

Answer:

- Cross-Validation: Compare LC-MS/MS results with -NMR integration (using an internal standard like TMSP). Ensure linearity (R² >0.99) across 0.1–100 µg/mL .

- Matrix Effects: Spike recovery tests in biological fluids (e.g., plasma) should yield 85–115% recovery. Use isotopic labeling (e.g., -piperidine) for tracer studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.